

An In-depth Technical Guide to Citrinin-Producing Fungal Species

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Introduction

Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin that poses a significant concern for food safety and public health due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1] First isolated from *Penicillium citrinum*, this secondary metabolite is now known to be produced by a variety of fungal species belonging to the genera *Penicillium*, *Aspergillus*, and *Monascus*. [2][3] These fungi are common contaminants of stored grains, fruits, and other food products, leading to the potential for **citrinin** to enter the human food chain.[2][3] This technical guide provides a comprehensive overview of **citrinin**-producing fungal species, including quantitative production data, detailed experimental protocols, and an exploration of the biosynthetic and regulatory pathways governing its synthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.

Citrinin-Producing Fungal Species

Citrinin production has been identified in a range of fungal species across three main genera. The most notable producers are listed below.

Penicillium Species

The genus *Penicillium* is a major source of **citrinin** contamination. Key **citrinin**-producing species include:

- *Penicillium citrinum*: This is the species from which **citrinin** was first isolated and remains one of the most well-known producers.^{[4][5]} It is frequently found on citrus fruits, cereals, and spices.^{[4][6]}
- *Penicillium verrucosum*: This species is a significant producer of both **citrinin** and ochratoxin A, often co-contaminating cereal crops.^{[2][6]}
- *Penicillium expansum*: Known primarily as a post-harvest pathogen of apples and pears, *P. expansum* can also produce **citrinin** in addition to patulin.^{[2][6]}
- Other *Penicillium* species: Several other species have been reported to produce **citrinin**, including *P. viridicatum*, *P. lividum*, *P. fellutanum*, *P. implicatum*, *P. jensenii*, *P. canescens*, *P. purpurescens*, *P. roqueforti*, and *P. thomii*.^[7]

Aspergillus Species

Several species within the genus *Aspergillus* are also capable of producing **citrinin**. These include:

- *Aspergillus niger*: While more commonly associated with other mycotoxins, some strains of *A. niger* are reported to be significant producers of **citrinin**.^{[8][9]}
- *Aspergillus terreus*: This species is a known producer of various secondary metabolites, including **citrinin**.^{[2][10]}
- *Aspergillus niveus*: This species has been identified as a **citrinin** producer.^{[10][11]}
- Other *Aspergillus* species: **Citrinin** production has also been attributed to *A. carneus*, *A. fumigatus*, *A. ostianus*, *A. awamori*, and *A. parasiticus*.^{[2][8][9]}

Monascus Species

Species of the genus *Monascus* are widely used in the production of red fermented rice and other food colorants. However, some strains are also known to produce **citrinin**.

- *Monascus purpureus*: This species is a well-documented producer of **citrinin**, which can be an undesirable contaminant in red mold rice products.[\[12\]](#)[\[13\]](#)
- *Monascus ruber*: Similar to *M. purpureus*, this species can also produce **citrinin**.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data on Citrinin Production

The production of **citrinin** by different fungal species is highly variable and influenced by factors such as the fungal strain, substrate, temperature, pH, and water activity. The following tables summarize quantitative data on **citrinin** production from various studies.

Table 1: **Citrinin** Production by *Penicillium* Species

Fungal Species	Substrate/Medium	Temperature (°C)	Citrinin Yield	Reference
<i>Penicillium citrinum</i> NRRL 5907	2% Yeast Extract, 5% Sucrose	Not Specified	1.7 g/L	[10]
<i>Penicillium citrinum</i> HR-087	Optimized Liquid Medium	Not Specified	9.62 g/L	[2]
<i>Penicillium verrucosum</i>	Rice	20	74.8 ± 5.7 µg/kg	[14]
<i>Penicillium verrucosum</i>	Wheat	20	45.2 ± 3.1 µg/kg	[14]
<i>Penicillium verrucosum</i>	Barley	20	58.6 ± 4.5 µg/kg	[14]
<i>Penicillium aurantiogriseum</i>	Culture Media	Not Specified	5-22 ppb	[15] [16]

Table 2: **Citrinin** Production by *Aspergillus* Species

Fungal Species	Substrate/Medium	Temperature (°C)	Citrinin Yield	Reference
Aspergillus niger	Czapek's Medium	Room Temperature	1655.91 ppb	[17]
Aspergillus foetidus	Czapek's Medium	Room Temperature	0.06 ppb	[17]
Aspergillus ochraceus	Czapek's Medium	Room Temperature	500-1000 ppb	[17]
Aspergillus fumigatus	Czapek's Medium	Room Temperature	500-1000 ppb	[17]
Aspergillus niveus	Czapek's Medium	Room Temperature	500-1000 ppb	[17]

Table 3: **Citrinin** Production by Monascus Species

Fungal Species	Substrate/Medium	Temperature (°C)	Citrinin Yield	Reference
Monascus purpureus M9	Liquid Medium (dark)	Not Specified	288 µg/g	[5]
Monascus purpureus M9	Liquid Medium (15 min/d blue light)	Not Specified	363 µg/g	[5]
Monascus purpureus YY-1 (wild-type)	Rice	30	49.17 ± 2.64 µg/g	[18]
Monascus purpureus (mutant)	Rice	30	1.38 ± 0.22 µg/g	[18]
Monascus ruber	Glucose Medium (10 g/L)	Not Specified	Absent	[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **citrinin**-producing fungi.

Fungal Cultivation for Citrinin Production

Objective: To culture fungal species under conditions that promote the production of **citrinin** for subsequent analysis.

Materials:

- Fungal isolate of interest (e.g., *Penicillium citrinum*)
- Potato Dextrose Agar (PDA) plates
- Liquid culture medium (e.g., 2% Yeast Extract with 5% Sucrose, or Czapek's medium)[[10](#)]
[\[17\]](#)
- Sterile flasks
- Incubator

Procedure:

- Inoculate the fungal isolate onto PDA plates and incubate at 25-30°C for 5-7 days to obtain a mature sporulating culture.
- Prepare a spore suspension by adding sterile water with a wetting agent (e.g., 0.05% Tween 80) to the surface of the PDA plate and gently scraping the spores with a sterile loop.
- Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 spores/mL).
- Inoculate sterile liquid culture medium in flasks with the spore suspension.
- Incubate the flasks at the optimal temperature for **citrinin** production for the specific species (e.g., 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-21 days).[[19](#)]

- Harvest the culture by separating the mycelium from the culture broth by filtration. The broth and/or mycelium can then be used for **citrinin** extraction.

Citrinin Extraction

Objective: To extract **citrinin** from fungal cultures or contaminated food matrices.

Materials:

- Fungal culture broth or finely ground contaminated sample
- Extraction solvent (e.g., methanol, acetonitrile, or a mixture such as acetonitrile-water)
- Sodium bicarbonate (NaHCO_3) solution
- Hydrochloric acid (HCl)
- Chloroform or Ethyl acetate
- Rotary evaporator

Procedure (Liquid-Liquid Extraction):

- Acidify the fungal culture filtrate to approximately pH 3 with HCl.
- Extract the acidified filtrate multiple times with an equal volume of ethyl acetate or chloroform in a separatory funnel.
- Pool the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
- Re-acidify the aqueous layer and re-extract with the organic solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator to concentrate the **citrinin** extract.
- Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

Citrinin Detection and Quantification

Objective: To separate, identify, and quantify **citrinin** in an extract.

Instrumentation:

- HPLC system with a fluorescence detector

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μ m).[\[10\]](#)
- Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5). The ratio can be isocratic (e.g., 50:50 v/v) or a gradient.[\[10\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[10\]](#)
- Injection Volume: 20-100 μ L.
- Detector: Fluorescence detector with excitation at approximately 331 nm and emission at 500 nm.[\[7\]](#)[\[15\]](#)
- Quantification: Based on a calibration curve prepared from **citrinin** standards of known concentrations.

Objective: A semi-quantitative method for the detection of **citrinin**.

Materials:

- TLC plates (silica gel)
- Developing solvent (e.g., chloroform-acetone-ethanol-water, 60:40:10:1 v/v/v/v)[\[8\]](#)[\[9\]](#)
- UV lamp (365 nm)

Procedure:

- Spot the concentrated extract and **citrinin** standards onto the TLC plate.

- Develop the plate in a chamber saturated with the developing solvent.
- After the solvent front has reached the desired height, remove the plate and air dry.
- Visualize the **citrinin** spots under a UV lamp at 365 nm. **Citrinin** will appear as a yellow fluorescent spot.
- Compare the intensity of the sample spot to the standard spots for semi-quantitative estimation.

Objective: A rapid and sensitive immunoassay for the quantification of **citrinin**.

Principle: This is typically a competitive ELISA where **citrinin** in the sample competes with a **citrinin**-enzyme conjugate for binding to a limited number of anti-**citrinin** antibody-coated wells.

General Procedure:

- Add **citrinin** standards or sample extracts to the antibody-coated microtiter wells.
- Add the **citrinin**-enzyme conjugate to the wells.
- Incubate to allow for competitive binding.
- Wash the wells to remove unbound reagents.
- Add a substrate for the enzyme, which will produce a colored product.
- Stop the reaction and measure the absorbance using a microplate reader.
- The color intensity is inversely proportional to the **citrinin** concentration in the sample. A standard curve is used for quantification.^{[5][11][12][13][14]}

Molecular Biology Techniques

Objective: To disrupt a specific gene in the **citrinin** biosynthesis cluster to study its function.

General Procedure (for *Aspergillus* or *Penicillium*):

- Construct a knockout cassette: This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene.
- Protoplast preparation: Generate protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.
- Transformation: Introduce the knockout cassette into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.
- Selection: Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin) to isolate transformants that have integrated the cassette.
- Screening: Use PCR and Southern blot analysis to screen the transformants for homologous recombination events where the target gene has been replaced by the knockout cassette.
- Phenotypic analysis: Analyze the knockout mutant for its ability to produce **citrinin** compared to the wild-type strain.

Biosynthesis and Signaling Pathways

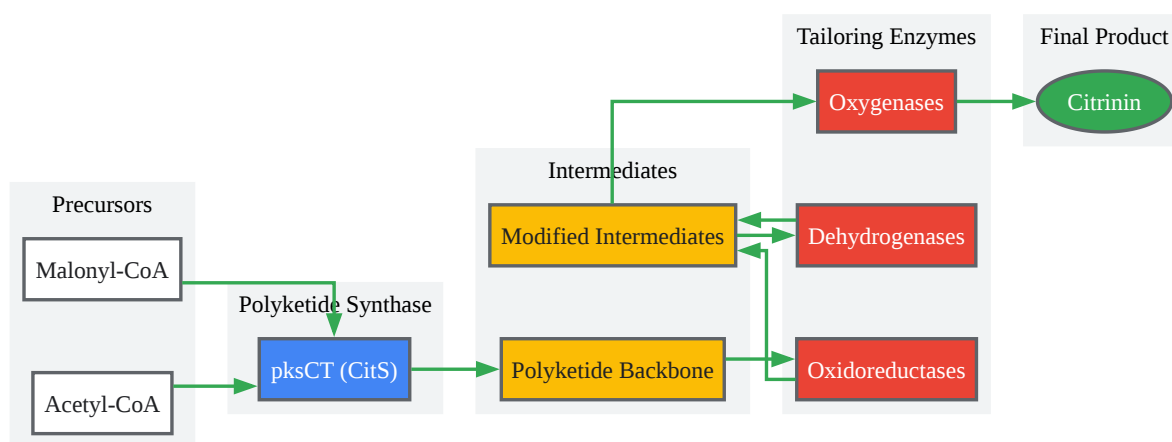
Citrinin Biosynthetic Pathway

Citrinin is a polyketide, synthesized via a complex enzymatic pathway. The core of this pathway is a polyketide synthase (PKS), a large multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units. In *Monascus ruber*, the biosynthesis originates from a tetraketide, whereas in *Penicillium* and *Aspergillus* species, it is believed to originate from a pentaketide.^{[20][21]} The genes encoding the enzymes for **citrinin** biosynthesis are organized in a gene cluster.

The key genes in the **citrinin** biosynthesis cluster include:

- pksCT (or citS): Encodes the polyketide synthase.
- Genes for tailoring enzymes: These include oxidoreductases, dehydrogenases, and oxygenases that modify the polyketide backbone to form the final **citrinin** molecule.

- Regulatory genes: Transcription factors that control the expression of the other genes in the cluster.



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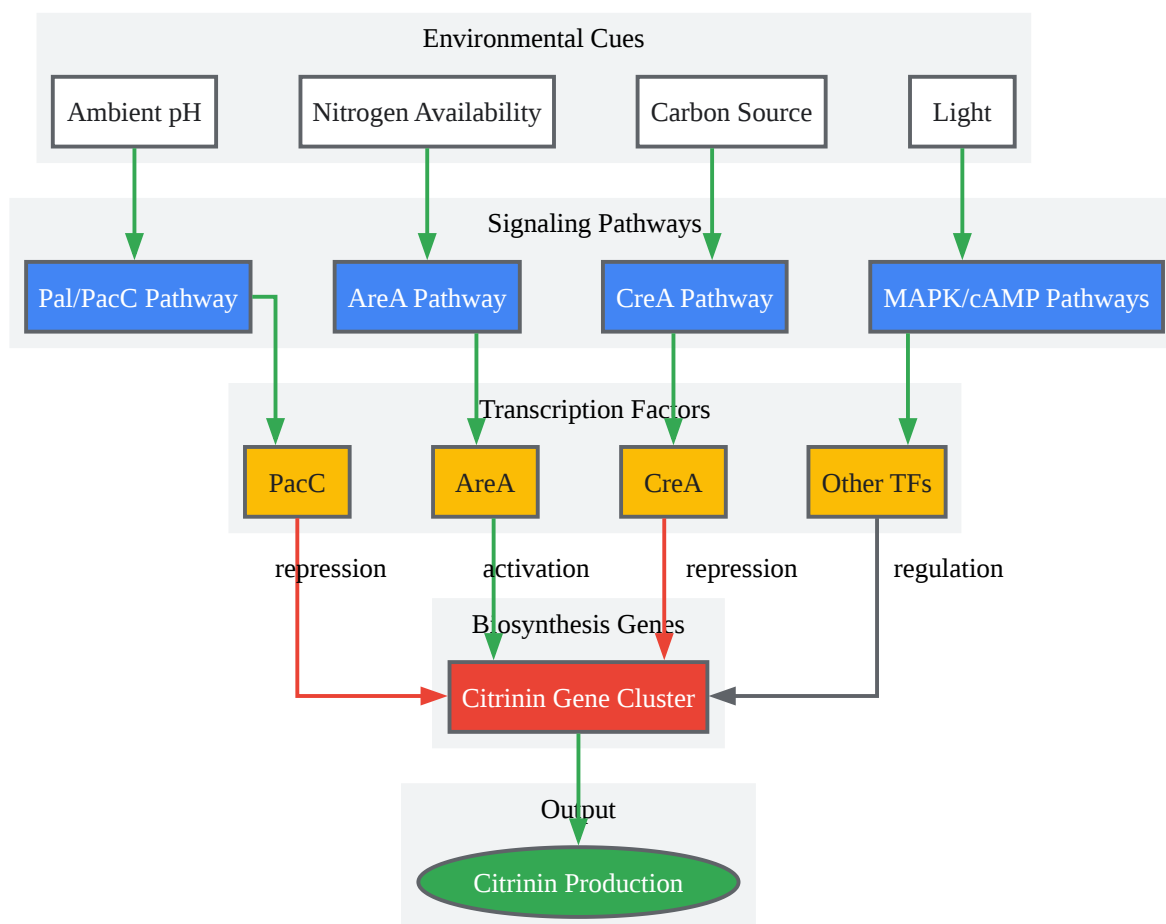
Signaling Pathways Regulating Citrinin Production

The biosynthesis of **citrinin** is tightly regulated by various signaling pathways that respond to environmental cues.

- **pH Signaling:** The ambient pH is a critical factor influencing **citrinin** production. The Pal/PacC signaling pathway is a conserved mechanism in fungi that senses and responds to changes in pH. The transcription factor PacC is a key regulator in this pathway. In acidic conditions, which generally favor mycotoxin production, PacC is in an inactive form. Under alkaline conditions, PacC is proteolytically processed to an active form that represses the expression of genes involved in the production of acidic secondary metabolites like **citrinin**.
[2][13]
- **Nitrogen Regulation:** The availability and type of nitrogen source significantly impact **citrinin** biosynthesis. Nitrogen metabolite repression is a global regulatory system in fungi that ensures the preferential utilization of favored nitrogen sources like ammonium and

glutamine. The GATA transcription factor AreA is a central regulator of this process. Under nitrogen-limiting conditions, AreA is activated and can upregulate the expression of genes involved in the utilization of alternative nitrogen sources, and in some cases, secondary metabolite biosynthesis gene clusters.[1][4][5][8]

- **Carbon Source Regulation:** The type of carbon source available can also influence **citrinin** production. For instance, glucose has been shown to promote **citrinin** production in *P. citrinum* compared to sucrose.[18] This is likely mediated by carbon catabolite repression, a regulatory mechanism that involves the transcription factor CreA.
- **Other Signaling Pathways:** Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and the cyclic AMP (cAMP) signaling pathway, are known to be involved in the regulation of secondary metabolism in fungi in response to various stresses and developmental cues.[22][23][24][25][26][27][28] Their specific roles in regulating **citrinin** biosynthesis are an active area of research.



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Conclusion

The production of **citrinin** by various fungal species presents a significant challenge to food safety and human health. A thorough understanding of the biology of these fungi, the factors influencing toxin production, and the underlying molecular mechanisms is crucial for the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on **citrinin**-producing fungi, with a focus on

quantitative data, experimental protocols, and the intricate network of biosynthetic and regulatory pathways. It is anticipated that this information will be a valuable resource for researchers and professionals working to address the challenges posed by this important mycotoxin. Further research into the signaling pathways and the development of robust and rapid detection methods will continue to be critical areas of investigation.

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